1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylprop-2-en-1-yl bromide and 2-methylpropylamine.
Formation of Intermediate: The first step involves the reaction of 2-methylprop-2-en-1-yl bromide with 2-methylpropylamine under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzodiazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: It can be used in the development of advanced materials such as polymers, dyes, and sensors.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzodiazole: The parent compound of the benzodiazole family.
2-methyl-1H-1,3-benzodiazole: A methyl-substituted derivative with similar properties.
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: A structurally related compound with a different substitution pattern.
Uniqueness
1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C15H20N2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C15H20N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11H,3,9-10H2,1-2,4H3 |
InChI Key |
ROHWRTSZRCYCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.